molecular formula C20H15ClN2O5S B2725799 N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide CAS No. 898457-11-9

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide

Cat. No. B2725799
CAS RN: 898457-11-9
M. Wt: 430.86
InChI Key: DMCJBDOZHWMAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide, commonly known as BDDAB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDDAB is a synthetic compound that belongs to the family of sulfonamides and has a molecular weight of 436.91 g/mol.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds with specific structural features exhibit potent class III electrophysiological activity. This activity is significant for developing selective class III agents for treating arrhythmias, demonstrating the potential of sulfonamides in cardiac applications (Morgan et al., 1990).

Antimalarial and Antiviral Potential

Sulfonamide derivatives have been investigated for their antimalarial activity, with specific compounds showing significant efficacy. Theoretical and molecular docking studies further suggest their potential application in treating COVID-19, highlighting the broad spectrum of biological activities sulfonamides can exhibit (Fahim & Ismael, 2021).

Antitumor Activity

Novel sulfonamides have been synthesized and tested for their cytotoxic activity against human tumor cell lines. Certain compounds demonstrated low micromolar concentration growth inhibitory activity, indicating their potential as anticancer agents (Brzozowski et al., 2007).

Enzyme Inhibition

Aromatic sulfonamide inhibitors have been prepared and tested as inhibitors of carbonic anhydrase isoenzymes. These compounds showed nanomolar half maximal inhibitory concentration (IC50) values, suggesting their application in designing inhibitors for various isoenzymes (Supuran et al., 2013).

Synthetic Methodologies and Chemical Properties

Research into chlorosulfonation of N-benzyl carboxamides has provided insights into synthesizing sulfonamide derivatives. These methodologies contribute to the development of novel sulfonamide-based compounds with potential biological activities (Cremlyn et al., 1989).

Light Harvesting and Photophysical Properties

Studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds have explored their light harvesting properties. This research has implications for developing novel materials for applications in solar energy conversion (Mary et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-14-3-8-17(9-4-14)29(25,26)23-15-5-1-13(2-6-15)20(24)22-16-7-10-18-19(11-16)28-12-27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJBDOZHWMAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.